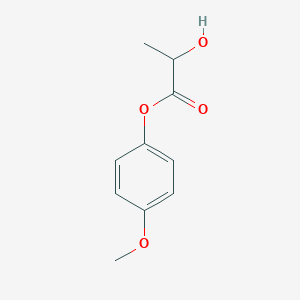![molecular formula C6H5N3S4 B14290804 2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione CAS No. 113294-79-4](/img/structure/B14290804.png)
2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
The synthesis of 2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione typically involves the reaction of 4-amino-2-(methylsulfanyl)thiazole-5-carboxamides with dipotassium cyanodithioimidocarbonate and 2-chloroacetamides. The reaction is catalyzed by iodine and carried out in dimethyl sulfoxide (DMSO) at 120°C. This method yields the desired compound in high purity and yield .
Análisis De Reacciones Químicas
2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as palladium, and reaction temperatures ranging from room temperature to 150°C. Major products formed from these reactions include various substituted thiazolopyrimidines and their derivatives .
Aplicaciones Científicas De Investigación
2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione involves its interaction with specific molecular targets and pathways. For example, as a topoisomerase I inhibitor, the compound stabilizes the topoisomerase I-DNA complex, leading to DNA damage and inhibition of cancer cell proliferation. Additionally, it can modulate various signaling pathways involved in cell growth, apoptosis, and inflammation .
Comparación Con Compuestos Similares
2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione can be compared with other similar compounds, such as:
7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine: This compound has a similar structure but contains a chlorine atom, which can alter its chemical and biological properties.
2-(Methylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine: This compound has a different substitution pattern on the thiazolopyrimidine ring, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dithione moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
113294-79-4 |
|---|---|
Fórmula molecular |
C6H5N3S4 |
Peso molecular |
247.4 g/mol |
Nombre IUPAC |
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dithione |
InChI |
InChI=1S/C6H5N3S4/c1-12-6-8-3-2(13-6)4(10)9-5(11)7-3/h1H3,(H2,7,9,10,11) |
Clave InChI |
ZSLPURGFFOIRAZ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=C(S1)C(=S)NC(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane](/img/structure/B14290726.png)
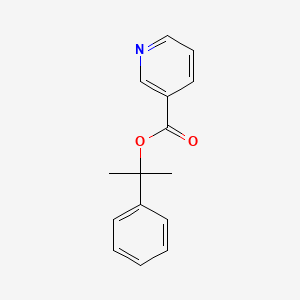
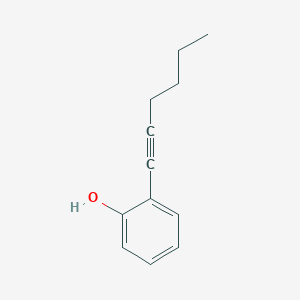
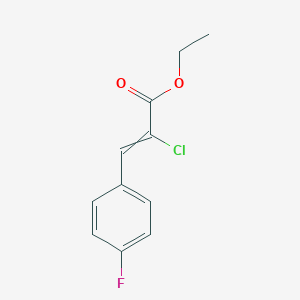
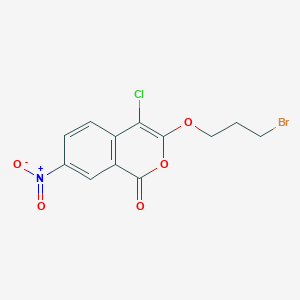
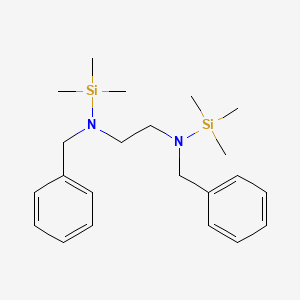
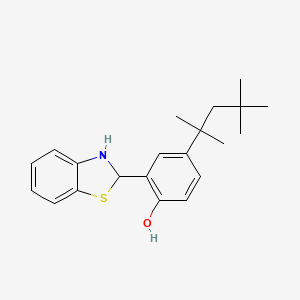
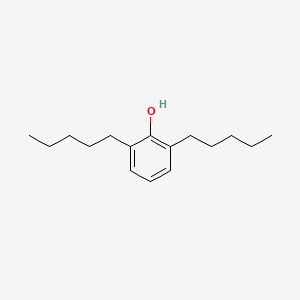
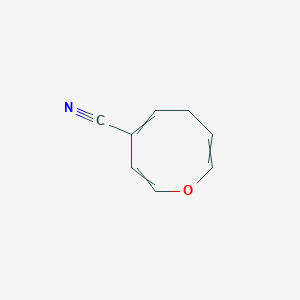



![1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14290806.png)
